6-(4-bromophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BROMOPHENYL)-5-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines.
Preparation Methods
The synthesis of 6-(4-BROMOPHENYL)-5-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-BROMOPHENYL)-5-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer activities . In the industry, it may be used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 6-(4-BROMOPHENYL)-5-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE include other imidazo[1,2-a]pyrimidines and pyridine derivatives . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C19H15BrN4O2 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15BrN4O2/c1-22-17(12-6-8-13(20)9-7-12)16(18(25)23(2)19(22)26)14-11-24-10-4-3-5-15(24)21-14/h3-11H,1-2H3 |
InChI Key |
LOCZCKXMQSDDOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=CN3C=CC=CC3=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.